5-Azaspiro[3.5]nonan-8-amine dihydrochloride
Description
5-Azaspiro[3.5]nonan-8-amine dihydrochloride is a spirocyclic amine compound characterized by a bicyclic structure where a five-membered azacyclic ring (containing one nitrogen atom) is fused to a three-membered carbocyclic ring via a shared spiro carbon (Figure 1). Its molecular formula is C₈H₁₆Cl₂N₂, with a molecular weight of 227.13 g/mol. The dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical and research applications . This compound is frequently utilized as a building block in medicinal chemistry due to its rigid spirocyclic framework, which can improve binding specificity in drug-target interactions.
Properties
IUPAC Name |
5-azaspiro[3.5]nonan-8-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-7-2-5-10-8(6-7)3-1-4-8;;/h7,10H,1-6,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHCZHFFESQHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCN2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[3.5]nonan-8-amine dihydrochloride typically involves the formation of the spirocyclic structure followed by the introduction of the amine group. One common synthetic route includes the cyclization of a suitable precursor, such as a ketone or aldehyde, with an amine under acidic conditions. The reaction conditions often involve the use of a strong acid like hydrochloric acid to facilitate the cyclization and subsequent formation of the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[3.5]nonan-8-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of alkylated or acylated derivatives.
Scientific Research Applications
5-Azaspiro[3.5]nonan-8-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Azaspiro[3.5]nonan-8-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecule. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
5-Benzyl-5-azaspiro[3.5]nonan-8-amine
- Molecular Formula : C₁₅H₂₂N₂
- Key Feature : A benzyl group substitutes the nitrogen in the azacyclic ring.
- This derivative is used in studies requiring hydrophobic interactions .
8-Aminospiro[4.5]decane Hydrochloride
- Molecular Formula : C₉H₁₈ClN
- Key Feature : A larger spiro system (4.5 vs. 3.5 rings) with a primary amine.
- Impact : The expanded ring size alters conformational flexibility, which may affect binding kinetics in receptor-ligand systems. Its hydrochloride salt offers moderate solubility but lower ionizability than dihydrochloride forms .
5-Azaspiro[3.4]octan-8-ol Hydrochloride
- Molecular Formula: C₇H₁₄ClNO
- Key Feature : A hydroxyl group replaces the amine, and the spiro system is smaller (3.4 rings).
- Impact : The hydroxyl group introduces hydrogen-bonding capability, improving polar interactions but reducing basicity. This derivative is less basic than amine-containing analogs, influencing its pharmacokinetic profile .
Salt Form Comparison
- Dihydrochloride vs. Hydrochloride: Dihydrochloride (two HCl molecules per base molecule) provides higher solubility and stability in aqueous media compared to hydrochloride (one HCl molecule) . Example: 5-Azaspiro[3.5]nonan-8-amine dihydrochloride (227.13 g/mol) vs. 8-Aminospiro[4.5]decane hydrochloride (187.70 g/mol). The former’s higher chloride content improves ionic strength in formulations .
Data Table: Key Properties of this compound and Analogs
Pharmacological Relevance
- This compound: Its rigid structure is advantageous in designing dopamine receptor ligands and kinase inhibitors. The dihydrochloride salt is preferred for intravenous formulations due to rapid dissolution .
- 5-Benzyl derivative : Used in central nervous system (CNS) drug candidates targeting serotonin receptors, leveraging its lipophilicity for brain penetration .
Biological Activity
5-Azaspiro[3.5]nonan-8-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a spirocyclic framework that contributes to its distinct chemical properties. The molecular formula is with a molecular weight of approximately 227.13 g/mol. Its structural uniqueness allows for specific interactions with biological targets, making it a valuable compound in drug development.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of certain enzymes, affecting metabolic pathways.
- Receptor Binding : Its spirocyclic structure allows it to fit into receptor binding sites, potentially influencing neurotransmitter systems and other physiological processes.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, which could be beneficial in treating infections.
- Neuropharmacological Effects : Its structural similarity to neurotransmitters indicates potential interactions with neurotransmitter receptors, positioning it as a candidate for neurological disorder treatments.
- Anticancer Potential : Investigations into its anticancer properties are ongoing, with some studies indicating that it may inhibit tumor growth through specific molecular pathways.
Table 1: Summary of Biological Activities
Case Study: Neuropharmacological Evaluation
A study published in PubMed evaluated the neuropharmacological effects of this compound in animal models. The results indicated that the compound could significantly reduce anxiety-like behaviors in Sprague-Dawley rats, suggesting its potential as an anxiolytic agent.
Pharmacokinetics and Toxicity
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings indicate a favorable pharmacokinetic profile, with good bioavailability and low toxicity levels observed in preliminary animal studies.
Comparison with Similar Compounds
The biological activity of this compound can be compared to similar spirocyclic compounds:
| Compound Name | Structural Similarity | Biological Activity |
|---|---|---|
| 5-Azaspiro[3.4]octan-8-amine dihydrochloride | Similar spirocyclic structure | Anticancer and antimicrobial effects |
| 5-Azaspiro[4.5]decane-8-amine dihydrochloride | Variations in ring structure | Different receptor interactions |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 5-Azaspiro[3.5]nonan-8-amine dihydrochloride in laboratory settings?
- Methodological Answer :
- Skin/Eye Protection : Use nitrile gloves inspected for integrity before use, and avoid contact with exposed skin. Gloves should be removed using a "no-touch" technique to prevent contamination .
- Respiratory Protection : Conduct experiments in a fume hood to avoid inhalation of aerosols. Use particulate respirators if ventilation is insufficient .
- Storage : Store in tightly sealed containers in a dry, well-ventilated area. Keep away from ignition sources and electrostatic discharge .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Use -NMR and -NMR to verify the spirocyclic framework and amine hydrochloride moieties. Compare peaks with published spectra of analogous azaspiro compounds .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for ) and isotopic patterns .
- X-ray Crystallography : Resolve the spiro[3.5]nonane geometry and hydrogen-bonding network in the solid state .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Stepwise Cyclization : React a ketone precursor with ammonia or amines under reductive amination conditions to form the azaspiro core .
- Salt Formation : Treat the freebase amine with hydrochloric acid in anhydrous ethanol to precipitate the dihydrochloride salt .
- Purity Optimization : Use column chromatography (silica gel, methanol/dichloromethane) or recrystallization (ethanol/water) to achieve >95% purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound?
- Methodological Answer :
- Solvent Selection : Test polar aprotic solvents (e.g., DMF or acetonitrile) to enhance cyclization efficiency. Avoid protic solvents that may hydrolyze intermediates .
- Temperature Control : Maintain temperatures between 0–5°C during amine hydrochloride salt formation to minimize byproducts .
- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl) or organocatalysts for stereochemical control in spirocycle formation .
Q. How should researchers address discrepancies in reported biological activities of this compound across studies?
- Methodological Answer :
- Batch Consistency : Verify compound purity (HPLC, ≥98%) and salt stoichiometry (elemental analysis) to rule out variability .
- Assay Conditions : Standardize in vitro protocols (e.g., buffer pH, cell lines) to ensure reproducibility. For example, neuroprotective effects may vary with neuronal cell type .
- Negative Controls : Include structurally similar but inactive analogs (e.g., non-spiro amines) to validate target specificity .
Q. What strategies are effective for studying structure-activity relationships (SAR) of 5-Azaspiro[3.5]nonan-8-amine derivatives?
- Methodological Answer :
- Functional Group Modifications : Synthesize analogs with varied substituents (e.g., alkyl chains, halogens) on the spirocyclic amine. Test for changes in receptor binding (e.g., σ-1 receptor) using radioligand assays .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like ion channels or enzymes .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and blood-brain barrier permeability (PAMPA assay) to prioritize lead compounds .
Q. What challenges arise when scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Process Safety : Mitigate exothermic risks during large-scale cyclization by using jacketed reactors with controlled cooling .
- Solvent Recovery : Implement distillation systems to recycle ethanol/dichloromethane mixtures, reducing waste and cost .
- Crystallization Control : Optimize cooling rates and seeding techniques to prevent amorphous solid formation in bulk batches .
Q. How can researchers conduct ecological risk assessments given the lack of toxicity data for this compound?
- Methodological Answer :
- Read-Across Analysis : Use toxicity data from structurally related amines (e.g., azaspiro[4.5]decanes) to estimate ecotoxicological endpoints (e.g., LC for aquatic organisms) .
- In Silico Prediction : Apply QSAR models (e.g., EPA’s ECOSAR) to predict biodegradability and bioaccumulation potential .
- Tiered Testing : Start with acute toxicity assays (Daphnia magna, algae growth inhibition) before committing to chronic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
